Positional Isomer Selectivity: 8-Methoxy vs. 7-Methoxy Substitution in 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehydes
The target compound (8-methoxy, CAS 711021-34-0) and its positional isomer (7-methoxy, ChemSpider ID 81407516) share an identical molecular formula (C10H9NO4) and molecular weight (207.18 g/mol) , yet differ in the location of the methoxy substituent relative to the carbaldehyde group. The 8-methoxy placement positions the methoxy group ortho to the ring oxygen and para to the carbaldehyde, whereas the 7-methoxy isomer places it ortho to the carbaldehyde. In benzoxazine SAR, substituent position is a critical determinant of target engagement [1]. In a study of topoisomerase I inhibition by 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives, the most effective catalytic inhibitor (BONC-001, IC50: 8.34 mM) and the strongest poison (BONC-013, IC50: 0.0006 mM) differed by orders of magnitude purely due to substitution pattern changes [1]. This demonstrates that positional isomerism within the benzoxazine scaffold is not a trivial distinction but a determinant of biological potency.
| Evidence Dimension | Positional isomer identity and molecular formula equivalence |
|---|---|
| Target Compound Data | 8-Methoxy substitution; C10H9NO4; MW 207.18 g/mol; SMILES: COc1cc(C=O)cc2c1OCC(=O)N2 |
| Comparator Or Baseline | 7-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde (ChemSpider ID 81407516); C10H9NO4; MW 207.18 g/mol |
| Quantified Difference | Identical molecular formula and MW; methoxy position shifted from C8 (ortho to O, para to CHO) to C7 (ortho to CHO). Potency differences for benzoxazine positional isomers can exceed 10,000-fold (IC50 0.0006 mM vs. 8.34 mM in topoisomerase I assay, from class-level evidence). |
| Conditions | Structural comparison; class-level biological inference from topoisomerase I relaxation assay with 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives. |
Why This Matters
Procurement of the correct positional isomer is essential for SAR reproducibility, as even a single-atom shift in substituent position within the benzoxazine scaffold can alter biological potency by orders of magnitude.
- [1] Benzoxazines as new human topoisomerase I inhibitors and potential poisons. DARU Journal of Pharmaceutical Sciences 2020, 28, 65-73. BONC-001 catalytic inhibitor IC50: 8.34 mM; BONC-013 poison IC50: 0.0006 mM. View Source
